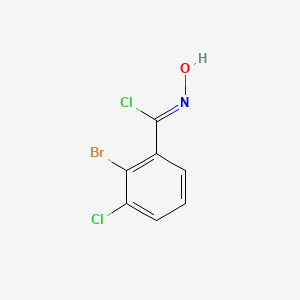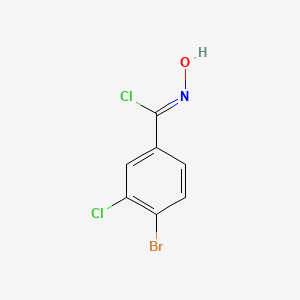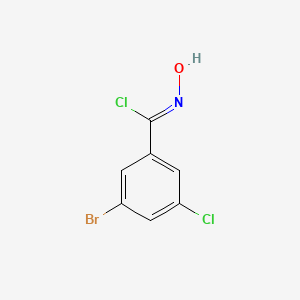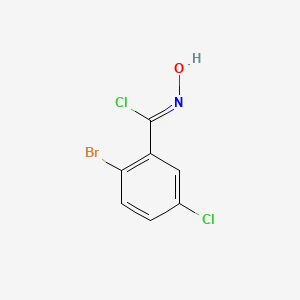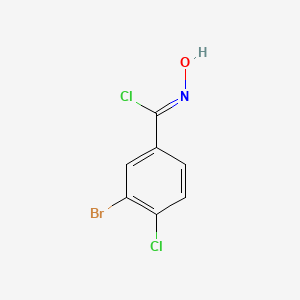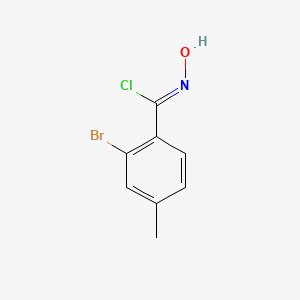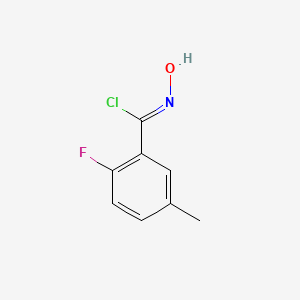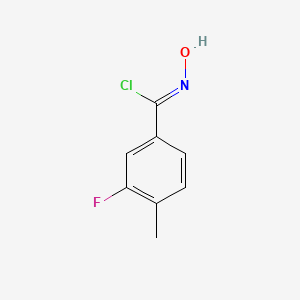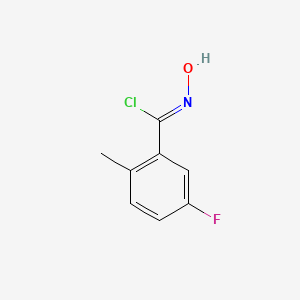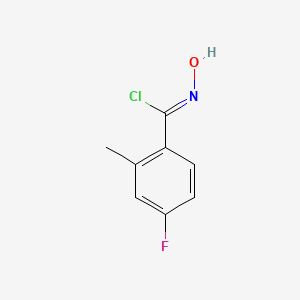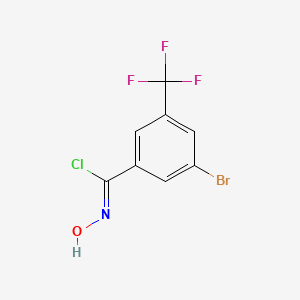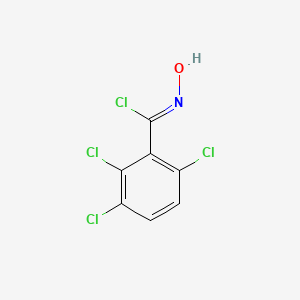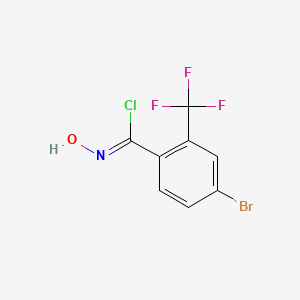
4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group, bromine, and hydroxyl functionalities makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethanesulfonyl chloride (CF3SO2Cl) under photoredox catalysis . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of radical trifluoromethylation and the use of efficient catalysts suggest that scalable methods could be developed based on existing synthetic routes.
化学反应分析
Types of Reactions
4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, photoredox catalysts, and visible light sources . The reaction conditions are typically mild, involving room temperature and ambient pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenecarboximidoyl chlorides, while radical reactions can introduce or modify the trifluoromethyl group .
科学研究应用
Chemistry
In chemistry, 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine
In biology and medicine, the compound’s trifluoromethyl group can enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of pharmaceuticals. This makes it a valuable intermediate in drug development .
Industry
In the industrial sector, the compound’s properties make it useful in the development of agrochemicals and materials. The trifluoromethyl group is known to improve the performance of these products .
作用机制
The mechanism of action of 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride involves the generation of radical intermediates through photoredox catalysis. The excited state of the photoredox catalysts facilitates single-electron transfer processes, leading to the formation of reactive radicals that can participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): A common reagent for introducing trifluoromethyl groups.
Trifluoromethyl Ketones: Valuable synthetic targets with similar trifluoromethyl functionalities.
Uniqueness
The uniqueness of 4-Bromo-N-hydroxy-2-(trifluoromethyl)benZimidoyl chloride lies in its combination of bromine, hydroxyl, and trifluoromethyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
属性
IUPAC Name |
(1Z)-4-bromo-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-4-1-2-5(7(10)14-15)6(3-4)8(11,12)13/h1-3,15H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPMXSBVLJXKRJ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
